3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, imidazole, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethyl)pyridine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-5-(trifluoromethyl)pyridine is reacted with imidazole under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. The imidazole ring can coordinate with metal ions or form hydrogen bonds, further stabilizing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)pyridine: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and reactivity.
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the imidazole group, affecting its ability to interact with biological targets.
3-Bromo-2-(1H-imidazol-1-yl)pyridine: Similar structure but without the trifluoromethyl group, leading to different electronic properties.
Uniqueness
3-Bromo-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (bromine, imidazole, and trifluoromethyl) on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5BrF3N3 |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
3-bromo-2-imidazol-1-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-3-6(9(11,12)13)4-15-8(7)16-2-1-14-5-16/h1-5H |
InChI Key |
OCMNKOFRHLWVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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